

Technical Guide: Physical Properties of 1,3-Dibromo-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Dibromo-2,4-dimethoxybenzene
Cat. No.:	B1354283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **1,3-Dibromo-2,4-dimethoxybenzene**. The document outlines available quantitative data, presents detailed experimental protocols for the determination of key physical properties, and includes a proposed synthetic workflow.

Core Compound Data

1,3-Dibromo-2,4-dimethoxybenzene is a halogenated aromatic ether. The presence of two bromine atoms and two methoxy groups on the benzene ring influences its physical and chemical characteristics.

Data Presentation: Physical Properties

A summary of the available quantitative physical data for **1,3-Dibromo-2,4-dimethoxybenzene** is presented in the table below. It should be noted that experimental data for density and a detailed solubility profile are not readily available in the public domain. The solubility characteristics can be inferred from its structural analogue, 1,3-dimethoxybenzene, which is soluble in organic solvents like ethanol, ether, and acetone, but has limited solubility in water. The introduction of two bromine atoms is expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents.

Physical Property	Value
Molecular Formula	C ₈ H ₈ Br ₂ O ₂
Molecular Weight	295.96 g/mol [1]
Melting Point	90-91 °C
Boiling Point	155 °C at 16 Torr
Density	Data not available
Solubility	Insoluble in water (predicted), Soluble in common organic solvents (predicted)

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a crystalline organic compound such as **1,3-Dibromo-2,4-dimethoxybenzene**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature.

Methodology:

- Sample Preparation: A small amount of the crystalline **1,3-Dibromo-2,4-dimethoxybenzene** is finely ground into a powder.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Measurement: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point. A narrow melting range is indicative of high purity.

Boiling Point Determination at Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Methodology:

- Apparatus Setup: A small-scale distillation apparatus is assembled, suitable for vacuum distillation. This typically includes a small distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer to measure the pressure.
- Sample Introduction: A small amount of **1,3-Dibromo-2,4-dimethoxybenzene** is placed in the distilling flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.
- Evacuation: The apparatus is evacuated to the desired pressure, which is monitored by the manometer.
- Heating: The distilling flask is gently heated.
- Measurement: The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer. This temperature, at the recorded pressure, is the boiling point under reduced pressure.

Density Determination of a Solid

The density of a substance is its mass per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Methodology (Volume Displacement Method):

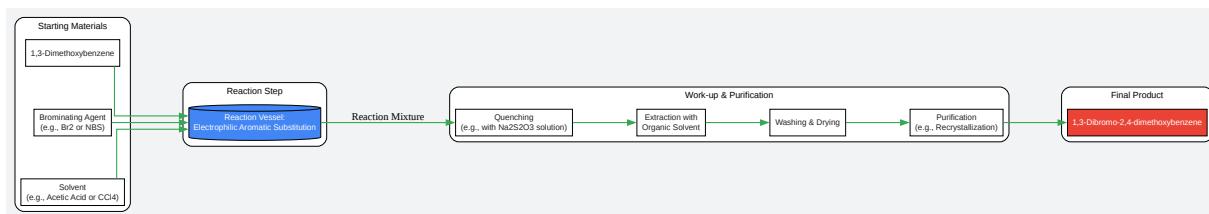
- Mass Measurement: The mass of a sample of **1,3-Dibromo-2,4-dimethoxybenzene** is accurately measured using an analytical balance.
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if insolubility is confirmed). The initial volume of the liquid is recorded.

- Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid sample.
- Calculation: The density is calculated by dividing the mass of the sample by its determined volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:


- Sample Preparation: A small, accurately weighed amount of **1,3-Dibromo-2,4-dimethoxybenzene** (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, toluene) is added to each test tube.
- Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The dissolution of the solid is observed.
- Classification: The solubility is qualitatively classified based on the amount of solute that dissolves in the solvent (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.

Mandatory Visualization

Proposed Synthetic Workflow

A plausible and efficient method for the synthesis of **1,3-Dibromo-2,4-dimethoxybenzene** is the direct electrophilic bromination of 1,3-dimethoxybenzene. The methoxy groups are activating and ortho-, para-directing. Given that the 4- and 6- positions are the most activated

and sterically accessible, dibromination is expected to occur at these positions to yield the 1,3-dibromo product (which is equivalent to 4,6-dibromo-1,3-dimethoxybenzene).

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1,3-Dibromo-2,4-dimethoxybenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1,3-Dibromo-2,4-dimethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354283#1-3-dibromo-2-4-dimethoxybenzene-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com